molecular formula C10H8 B126162 But-1-en-3-ynyl-benzene CAS No. 146276-26-8

But-1-en-3-ynyl-benzene

Cat. No. B126162
M. Wt: 128.17 g/mol
InChI Key: FRSPRPODGOIJPJ-UHFFFAOYSA-N
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Description

“But-1-en-3-ynyl-benzene” is also known as "3-buten-1-ynylbenzene" . It is a chemical compound with the molecular formula C10H8 . The molecule contains a total of 18 bonds. There are 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .


Synthesis Analysis

The synthesis of “But-1-en-3-ynyl-benzene” involves the use of phenylacetylene and vinyl bromide . The reaction mixture is stirred at room temperature until complete conversion of the starting material. After evaporation of the solvent, the crude product is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “But-1-en-3-ynyl-benzene” includes a six-membered aromatic ring . The molecule also contains a triple bond and a double bond, which are characteristic of alkynes and alkenes, respectively .


Physical And Chemical Properties Analysis

“But-1-en-3-ynyl-benzene” has a molecular weight of 128.174 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Thermal Rearrangements in the C14H10 Manifold : A study by Berris and Vollhardt (1982) investigated thermal rearrangements involving But-1-en-3-ynyl-benzenes, leading to the formation of 2-(but-1-en-3-ynyl)naphthalenes. This finding points to the potential application of But-1-en-3-ynyl-benzene in creating complex organic structures through thermal processes (Berris & Vollhardt, 1982).

  • Friedel-Crafts Sulfonylation in Ionic Liquids : Research by Nara, Harjani, and Salunkhe (2001) demonstrated the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids in the Friedel-Crafts sulfonylation of benzene and substituted benzenes. This process, involving But-1-en-3-ynyl-benzene, enhances reactivity and yields of diaryl sulfones, highlighting its significance in organic synthesis (Nara, Harjani, & Salunkhe, 2001).

  • Isomerisation of Prop-2-ynylic Esters : Cookson, Cramp, and Parsons (1980) explored the isomerisation of prop-2-ynyl acetates to allenyl and butadienyl acetates in the presence of But-1-en-3-ynyl-benzene. This transformation is crucial for Diels–Alder reactions, a fundamental reaction in organic chemistry (Cookson, Cramp, & Parsons, 1980).

  • Catalytic Synthesis in Diels-Alder Reactions : Muzalevskiy et al. (2009) applied 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, a related compound, in Diels–Alder reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This study underscores the potential of But-1-en-3-ynyl-benzene derivatives in catalytic synthesis processes (Muzalevskiy et al., 2009).

  • Highly Unsaturated Polymers : Kotlyarevskii, Bardamova, and Shishmakova (1966) proposed a method for synthesizing highly unsaturated monomeric and polymeric compounds using But-1-en-3-ynyl derivatives of benzene. This approach opens avenues for creating polymers with unique properties (Kotlyarevskii, Bardamova, & Shishmakova, 1966).

Safety And Hazards

The safety data sheet for a related compound, “(E)-BUT-1-EN-3-YNYL)-BENZENE”, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and dust and aerosols should not be inhaled . In case of accidental ingestion or contact, medical attention should be sought .

properties

IUPAC Name

but-1-en-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSPRPODGOIJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342435
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-1-en-3-ynyl-benzene

CAS RN

146276-26-8
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
BC Berris - 1985 - elibrary.ru
Cyclobutadienoids are molecules with the potential for 4 (pi)-electron cyclic conjugation. It is shown that some methods for calculating their resonance energies yield predictions for the …
Number of citations: 0 elibrary.ru
C Venkateswarlu, S Chandrasekaran - Synthesis, 2014 - thieme-connect.com
This work describes an efficient and stereoselective method for the hydrothiolation and -selenation of buta-1,3-diyne derivatives using diaryl disulfides or diselenides, respectively. In the …
Number of citations: 7 www.thieme-connect.com
NT Patil, V Singh - Chemical Communications, 2011 - pubs.rsc.org
Synthesis of 1,3,5-trisubstituted pyrazolines via Zn( ii )-catalyzed double hydroamination of enynes with aryl hydrazines - Chemical Communications (RSC Publishing) DOI:10.1039/…
Number of citations: 66 pubs.rsc.org
GT Hwang, HS Son, JK Ku, BH Kim - Journal of the American …, 2003 - ACS Publications
We have synthesized a family of bis-enediynes by two complementary Pd/Cu-catalyzed Sonogashira cross-coupling methods. One is a modified Sonogashira reaction between the TMS…
Number of citations: 119 pubs.acs.org
DM Cui, K Zhu, L Chen, LJ Qi, CZ Zhang… - Synthetic …, 2013 - Taylor & Francis
Herein we report that LiAlH 4 /AlCl 3 is a very efficient reagent for the reductive dehydration of aryl propargylic alcohols in tetrahydrofuran solvent at reflux to give 1,3-dienes with good …
Number of citations: 3 www.tandfonline.com
G Mcgaffin, A de Meijere - Synthesis, 1994 - thieme-connect.com
2-Alkoxy-1-ethynylcyclopropanes 1-R 1, readily available in diastereo-and enantiopure form, 2, 3 undergo facile palladium-catalyzed cross-coupling reactions with various mono-and …
Number of citations: 26 www.thieme-connect.com
H Cai, J Nie, Y Zheng, JA Ma - The Journal of Organic Chemistry, 2014 - ACS Publications
A new catalytic enantioselective enyne addition to ketones has been developed. In the presence of chiral lithium binaphtholate, the addition reaction proceeded smoothly to produce a …
Number of citations: 26 pubs.acs.org
S Ahammed, D Kundu, BC Ranu - The Journal of Organic …, 2014 - ACS Publications
An efficient C sp –C sp cross-coupling of alkynyl bromide and pinacol ester of alkynyl boronic acid catalyzed by CuFe 2 O 4 nanoparticles has been accomplished in dimethyl carbonate …
Number of citations: 66 pubs.acs.org
M Jacubert, A Tikad, O Provot, A Hamze, JD Brion… - 2010 - Wiley Online Library
A convenient and general approach to the synthesis of 2‐substituted 3‐bromobenzofurans and ‐benzothiophenes was developed. The procedure is based on the cyclization of ortho‐…
D Saha, T Chatterjee, M Mukherjee… - The Journal of Organic …, 2012 - ACS Publications
An efficient Sonogashira coupling of terminal alkynes and styrenyl bromides has been achieved under the catalysis of hydroxyapatite-supported copper(I). The trans-styrenyl bromides …
Number of citations: 51 pubs.acs.org

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